molecular formula C7H5N3O B1618288 Benzoyl azide CAS No. 582-61-6

Benzoyl azide

Cat. No.: B1618288
CAS No.: 582-61-6
M. Wt: 147.13 g/mol
InChI Key: PJHUABJTDFXYRQ-UHFFFAOYSA-N
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Description

Benzoyl azide is an organic compound with the molecular formula C₇H₅N₃O. It is a member of the azide family, characterized by the presence of the azide functional group (-N₃). This compound is known for its reactivity and is used in various chemical synthesis processes. It is a colorless to pale yellow liquid and is sensitive to heat and shock, making it a compound that requires careful handling.

Mechanism of Action

Target of Action

Benzoyl azide primarily targets carbon atoms in organic compounds, particularly those in electron-rich heteroarenes . It acts as a nucleophile, a species that donates an electron pair to form a chemical bond .

Mode of Action

This compound interacts with its targets through a process known as nucleophilic acyl substitution . In this process, the azide ion (N3-) attacks the carbonyl carbon of the target molecule, forming a tetrahedral intermediate. This intermediate then collapses, reforming the carbonyl and displacing the leaving group . This results in the formation of acyl azides .

Biochemical Pathways

The action of this compound affects the benzoyl-CoA pathway . This pathway is involved in the anaerobic metabolism of aromatic compounds . This compound can also participate in the Staudinger reaction , where it reacts with trivalent phosphorus compounds to generate corresponding aza-ylides .

Result of Action

The action of this compound results in the formation of various products depending on the reaction conditions. For instance, it can participate in the formation of 1,2,3-triazoles , which are aromatic and stable . It can also contribute to the synthesis of hetero-aromatic amides under certain conditions .

Action Environment

The action, efficacy, and stability of this compound are influenced by several environmental factors. For instance, the presence of a polar aprotic solvent such as DMSO can facilitate its nucleophilic substitution reactions . Additionally, the use of a photocatalyst and visible light can enable the C-H amidation of electron-rich heteroarenes .

Biochemical Analysis

Biochemical Properties

Benzoyl azide, like other azides, can participate in various biochemical reactions. It can serve as a precursor to amines . The azide ion is an extremely good nucleophile, capable of forming C-N bonds in nucleophilic substitution reactions . This property allows this compound to interact with various enzymes, proteins, and other biomolecules, although the specific nature of these interactions can vary widely depending on the context.

Cellular Effects

This disruption can lead to the suppression of fungal growth , suggesting that this compound might have similar effects on certain types of cells.

Molecular Mechanism

The molecular mechanism of this compound involves its azide functional group. In SN2 reactions, primary and secondary alkyl halides and sulfonates are readily displaced by the azide ion, resulting in alkyl azides . This reaction can be used to introduce a nitrogen-containing group into a molecule . The azide ion can also be reduced to primary amines, liberating nitrogen in the process .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound, like other azides, must be handled with care due to its potential instability . It’s important to store this compound below room temperature and in the dark to prevent decomposition

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzoyl azide can be synthesized through several methods. One common method involves the reaction of benzoyl chloride with sodium azide in an organic solvent such as acetonitrile or dimethyl sulfoxide. The reaction typically proceeds at room temperature and yields this compound along with sodium chloride as a by-product .

Industrial Production Methods: In an industrial setting, this compound is produced using similar methods but on a larger scale. The process involves careful control of reaction conditions to ensure safety and maximize yield. The use of continuous flow reactors can enhance the safety and efficiency of the production process .

Comparison with Similar Compounds

Properties

IUPAC Name

benzoyl azide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c8-10-9-7(11)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHUABJTDFXYRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00206944
Record name Benzoyl azide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00206944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

582-61-6
Record name Benzoyl azide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=582-61-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoyl azide
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Record name Benzoyl azide
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Record name 582-61-6
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of benzoyl azide?

A1: this compound is represented by the molecular formula C₇H₅N₃O, with a molecular weight of 147.13 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: this compound can be characterized using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: Offers insights into the compound's structure and bonding environment, particularly useful for identifying and characterizing intermediates formed during reactions. []

Q3: How does this compound react to form isocyanates?

A3: this compound readily undergoes thermal or photochemical Curtius rearrangement, a process involving the loss of nitrogen gas (N₂) and rearrangement to form the corresponding isocyanate, phenyl isocyanate. [, , , ]

Q4: Can this compound form other products besides isocyanates through rearrangement?

A4: Yes, while phenyl isocyanate is the major product, research has shown that small amounts of phenyl cyanate (Ph-O-CN) can also form during the photochemical rearrangement of this compound. []

Q5: How does the presence of substituents on the benzene ring affect the reactivity of this compound?

A5: Substituents significantly influence the reactivity of this compound in reactions like the Curtius rearrangement. Studies on substituted benzoyl azides revealed that electron-withdrawing groups generally decrease the reaction rate, while electron-donating groups tend to increase it. [, ]

Q6: Can this compound act as a nitrene precursor?

A6: Yes, this compound serves as a precursor to benzoylnitrene, a highly reactive intermediate. Upon photolysis, this compound decomposes to generate benzoylnitrene. [, , , , ]

Q7: What is notable about the reactivity of benzoylnitrene generated from this compound?

A7: Benzoylnitrene exhibits electrophilic reactivity and can insert into C-H bonds. It demonstrates stereospecificity, as observed in its insertion into tertiary C-H bonds of cis- and trans-1,4-dimethylcyclohexanes. [, , ]

Q8: How is this compound used in the synthesis of heterocycles?

A8: this compound, through the generation of benzoylnitrene, facilitates the synthesis of heterocyclic compounds:

  • Oxazolines: Photolysis of this compound in the presence of cyclic enol ethers yields oxazolines via stereoselective cycloaddition reactions. []
  • Oxindoles and Spirooxindoles: Visible light sensitization of this compound enables cascade cyclization reactions with N-phenylmethacrylamides, leading to the formation of oxindoles and spirooxindoles. []

Q9: How is this compound employed in the synthesis of primary amides?

A9: A novel application involves using this compound in a tandem aminocarbonylation reaction. A polymer-supported terpyridine–palladium(II) complex catalyzes the reaction of aryl iodides with sodium azide (NaN₃) and carbon monoxide (CO) to yield benzoyl azides in situ. Subsequent reduction of these benzoyl azides under the same reaction conditions leads to the formation of primary aryl amides. []

Q10: Can this compound be used for ligation reactions in polymer chemistry?

A10: Yes, this compound has shown promise in photochemical ligation processes for polymer modification: * Cross-linking Polymerization: this compound, upon irradiation, generates isocyanates in situ. These isocyanates react with hydroxyl groups in the presence of a base like DABCO, forming urethane linkages and enabling cross-linking polymerization. [] * Polymer Chain-End Functionalization: The photoinduced isocyanate generation from this compound can also be utilized for functionalizing polymer chain ends containing hydroxyl groups. [] * Surface Modification: This photochemical ligation strategy extends to surface modifications, allowing for the attachment of this compound-derived moieties onto materials like silica and graphene oxide. []

Q11: How has computational chemistry been employed in understanding this compound chemistry?

A11: Computational methods, particularly Density Functional Theory (DFT) calculations, have proven invaluable in studying this compound and related compounds:

  • Decomposition Pathway: DFT calculations provided insights into the decomposition pathways of formyl azide, a related compound, and helped explain why its experimental generation has been challenging. []
  • Tautomerism Studies: DFT calculations were employed to investigate the effect of substituents on the cyclic-open tautomerism of 5-phenyl-1,2,3,4-oxatriazole and its conversion to the corresponding aroyl azide. The results highlighted the influence of substituents on the energy barrier and the spontaneity of the reaction. []
  • Photochemistry of this compound: Computational studies, including those at the MP2(full)/6-31G* level, have been instrumental in understanding the photochemistry of this compound, specifically the formation of benzoylnitrene and its subsequent reactions. []

Q12: What safety precautions should be taken when handling this compound?

A12: this compound, like many azides, should be handled with caution:

  • Thermal Stability: While this compound is relatively stable at room temperature, heating can lead to rapid decomposition. []

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